molecular formula C10H13NO3 B1300172 N-(3,5-dimethoxyphenyl)acetamide CAS No. 79257-61-7

N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1300172
CAS RN: 79257-61-7
M. Wt: 195.21 g/mol
InChI Key: OKOWOYJLYGCVSF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. While the specific compound N-(3,5-dimethoxyphenyl)acetamide is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of N-(3,5-dimethoxyphenyl)acetamide.

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products with good yields . Another paper describes the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone through a series of reactions including reduction, acetylation, ethylation, and condensation, achieving high yields and purity . These methods could potentially be adapted for the synthesis of N-(3,5-dimethoxyphenyl)acetamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Conformational analysis is used to predict the activity of compounds, as seen in the development of opioid kappa agonists where the conformation of N-[2-(1-pyrrolidinyl)ethyl]acetamides was analyzed to ensure they could adopt an energy minimum close to a known agonist . Similarly, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods . These techniques could be applied to N-(3,5-dimethoxyphenyl)acetamide to determine its conformation and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers describe various reactions, such as transsilylation and condensation , which are used to synthesize and modify the structure of acetamide derivatives. These reactions are important for creating compounds with desired properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using FRAP and DPPH methods, revealing that certain substituents on the phenyl ring can significantly enhance activity . These methods could be used to assess the antioxidant potential of N-(3,5-dimethoxyphenyl)acetamide and to understand how its dimethoxy substituents affect its properties.

Scientific Research Applications

Application in Organic Synthesis and Alkaloid Derivatives

  • Synthesis of Erythrinane Alkaloids : The compound has been used in the synthesis of erythrinanes, a class of natural alkaloids. A study by Chikaoka et al. (2003) demonstrated the use of N-(3,5-dimethoxyphenyl)acetamide derivatives in oxidative radical cyclization to synthesize erythrinane derivatives, which are important due to their biological activities, especially in the nervous system (Shiho Chikaoka et al., 2003).

  • Synthesis of Isoquinoline Derivatives : A study by King (2007) illustrated a facile synthesis of (±)-crispine A, an isoquinoline alkaloid, through cyclization of a derivative of N-(3,5-dimethoxyphenyl)acetamide. This synthesis is significant in the context of developing compounds with potential pharmacological effects (F. King, 2007).

  • Application in X-ray Powder Diffraction Studies : The derivatives of N-(3,5-dimethoxyphenyl)acetamide have been characterized using X-ray powder diffraction, which is vital for understanding the crystal structures of potential pesticide compounds. This is evidenced in research by Olszewska et al. (2011) focused on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide (E. Olszewska et al., 2011).

Application in Pharmaceutical Research

  • Development of Tyrosine Kinase Inhibitors : Thompson et al. (2005) synthesized derivatives of N-(3,5-dimethoxyphenyl)acetamide as dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. These inhibitors are significant in cancer therapy, particularly in targeting angiogenesis (A. M. Thompson et al., 2005).

  • Analgesic Applications : N-(3,5-dimethoxyphenyl)acetamide derivatives have been studied for their analgesic properties. Park et al. (1995) investigated the crystal structure of a capsaicinoid analog, finding applications in pain management (N. Park et al., 1995).

Application in Environmental and Chemical Analysis

  • Detection of Carbonyl Compounds : Houdier et al. (2000) utilized a derivative of N-(3,5-dimethoxyphenyl)acetamide as a fluorescent probe for detecting carbonyl compounds in environmental water samples, highlighting its role in environmental monitoring and analysis (S. Houdier et al., 2000).

  • Synthesis and Structure-Activity Relationship Studies : Research by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-(3,5-dimethoxyphenyl)acetamide, focused on its synthesis, structure, and anticancer drug potential through molecular docking analysis. This demonstrates its utility in drug discovery and molecular modeling (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-8-4-9(13-2)6-10(5-8)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWOYJLYGCVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351509
Record name N-(3,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)acetamide

CAS RN

79257-61-7
Record name N-(3,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (6.5 mL) was added slowly to a stirred solution of 3,5-dimethoxy aniline (10 g, 65.359 mmol) in toluene (50 mL) under argon atmosphere at room temperature and resulting reaction mixture was stirred for 15 h. After completion of the reaction, reaction was diluted with Hexane and resulted precipitate was collected by filtration and dried under vacuum to afford the title compound (12.5 g, 98% of yield) as a off-white solid. 1HNMR (CDCl3, 300 MHz): δ 7.38 (s, 1H), 6.75 (d, 2H), 6.23 (s, 1H), 3.76 (s, 6H), 2.15 (s, 3H); MS (ESI): 196.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethoxy-phenylamine (20 g, 0.131 mol) in toluene (110 mL) was added acetic anhydride (14 g, 0.137 mmol) at room temperature. The resulting mixture was stirred for 18 hours at room temperature. PE (55 mL) was added, the precipitate was filtered and washed with PE (100 mL) to obtain the title compound (24.2 g, yield: 95%). 1H-NMR (400 MHz, CDCl3) δ 2.16 (s, 3H), 3.77 (s, 6H), 6.23 (s, 1H), 6.75 (s, 2H), 7.20 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

Prepared from 4,5-dimethoxyaniline in analogy to the methods described for N-(2-chloro-5-methoxy-phenyl)-acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dimethoxy-phenylamine (22.0 g, 143.6 mmol) in toluene (100 mL), is added slowly Ac2O (14 mL) at room temperature. After stirring 30 minutes, hexane (50 mL) is added with stirring at room temperature. The resulting solid is filtered and washed with hexane (50 mL) to offer designed product as a white solid 14.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Hadjeri, C Beney… - Current Organic Chemistry, 2003 - ingentaconnect.com
Conveniently substituted flavones, chalcones and quinolones are highly attractive derivatives due to their therapeutic potential. The substitution pattern of these compounds is crucial for …
Number of citations: 24 www.ingentaconnect.com
AM Soliman, HM Karam, MH Mekkawy… - European Journal of …, 2020 - Elsevier
Fifteen new quinazolinone derivatives bearing benzenesulfonamide moiety with variable acetamide tail were synthesized. The structures assigned to the products were concordant with …
Number of citations: 14 www.sciencedirect.com
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 6 www.sciencedirect.com
S Mayer, P Keglevich, P Ábrányi-Balogh, Á Szigetvári… - Molecules, 2020 - mdpi.com
Chrysin is a naturally occurring flavonoid with mild anticancer activity. In this paper we report the synthesis of new chrysin derivatives alkylated with N-phenylchloroacetamides in …
Number of citations: 20 www.mdpi.com
P Traxler, J Green, H Mett, U Séquin… - Journal of medicinal …, 1999 - ACS Publications
Using a pharmacophore model for ATP-competitive inhibitors interacting with the active site of the EGFR protein tyrosine kinase together with published X-ray crystal data of quercetin (2…
Number of citations: 156 pubs.acs.org
B Wang, D Cao, X Ma, Y Feng, L Zhang… - Arabian Journal of …, 2021 - Elsevier
A transition-metal-free synthetic strategy has been developed for the synthesis of N-aryl amides. The present amination reaction of aryltriazenes with acetonitrile was carried out with …
Number of citations: 5 www.sciencedirect.com
YM Liu, CH Chen, TK Yeh, JP Liou - Future Medicinal Chemistry, 2019 - Future Science
Aim: Bladder cancer is a highly recurrent urologic malignancy with limited treatment approaches. Previously, we reported compound 11 is a FGFR3 inhibitor with significant antibladder …
Number of citations: 9 www.future-science.com
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
MB Baker, L Yuan, CJ Marth, Y Li… - Supramolecular …, 2010 - Taylor & Francis
Presented is a rapid and general approach to functionalised 1-aza-adamantanetrione (AAT) donor-σ-acceptor molecules from a phloroglucinol-derived trilactone, benzotrifuranone (BTF…
Number of citations: 5 www.tandfonline.com
Q Li, B Xiong, Y Wang, W Lyu, S Xing, Y Chen… - European Journal of …, 2022 - Elsevier
Butyrylcholinesterase (BChE) has been more and more attractive for treating neurodegenerative diseases, especially Alzheimer's disease (AD). In this study, we conducted activity and …
Number of citations: 5 www.sciencedirect.com

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